molecular formula C23H24N4O4 B11000661 2-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(3,4,5-trimethoxyphenyl)acetamide

2-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(3,4,5-trimethoxyphenyl)acetamide

Cat. No.: B11000661
M. Wt: 420.5 g/mol
InChI Key: HPYVDGARBYCCKC-UHFFFAOYSA-N
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Description

2-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(3,4,5-trimethoxyphenyl)acetamide is a complex organic compound that belongs to the class of pyrimido[1,2-b]indazoles. These compounds are known for their fused nitrogen-containing tricyclic skeletons, which have garnered significant attention due to their pharmacological importance .

Preparation Methods

The synthesis of 2-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(3,4,5-trimethoxyphenyl)acetamide typically involves a condensation reaction. One common method involves the reaction of 3-amino-1H-indazole with various carbonyl compounds in the presence of metal catalysts such as CuSO4·5H2O, Al(OTf)3, and Cu(OAc)2 . This method is known for its versatility and high yield, often reaching up to 94% . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.

Chemical Reactions Analysis

2-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(3,4,5-trimethoxyphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at the nitrogen atoms in the pyrimido[1,2-b]indazole ring. Common reagents include alkyl halides and acyl chlorides.

    Condensation: The compound can undergo further condensation reactions to form more complex structures.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(3,4,5-trimethoxyphenyl)acetamide involves its interaction with specific molecular targets. For instance, as a monoamine oxidase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of monoamine neurotransmitters. This leads to increased levels of these neurotransmitters in the brain, which can help alleviate symptoms of depression and other neurological disorders .

Comparison with Similar Compounds

Similar compounds to 2-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(3,4,5-trimethoxyphenyl)acetamide include other pyrimido[1,2-b]indazoles such as:

What sets this compound apart is its unique combination of functional groups, which confer specific pharmacological properties and make it a versatile compound for various applications.

Properties

Molecular Formula

C23H24N4O4

Molecular Weight

420.5 g/mol

IUPAC Name

2-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(3,4,5-trimethoxyphenyl)acetamide

InChI

InChI=1S/C23H24N4O4/c1-13-17(14(2)27-23(24-13)16-8-6-7-9-18(16)26-27)12-21(28)25-15-10-19(29-3)22(31-5)20(11-15)30-4/h6-11H,12H2,1-5H3,(H,25,28)

InChI Key

HPYVDGARBYCCKC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC2=C3C=CC=CC3=NN12)C)CC(=O)NC4=CC(=C(C(=C4)OC)OC)OC

Origin of Product

United States

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